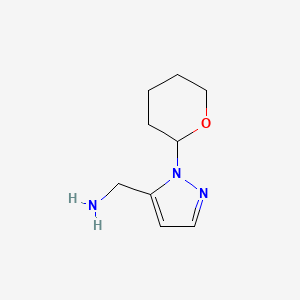

1-(Oxan-2-yl)pyrazole-5-methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(oxan-2-yl)pyrazol-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-7-8-4-5-11-12(8)9-3-1-2-6-13-9/h4-5,9H,1-3,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRAVVMHGQVQNIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C(=CC=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820642-31-6 | |

| Record name | 1-[1-(oxan-2-yl)-1H-pyrazol-5-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrazole Derivatives As Versatile Heterocyclic Scaffolds in Modern Organic Synthesis

Pyrazole (B372694), a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry. mdpi.comnih.govrsc.org First synthesized by Edward Buchner in 1889, the pyrazole nucleus has become one of the most extensively studied azole systems. mdpi.com Its unique structural and electronic properties make it a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds across diverse therapeutic areas. mdpi.comnih.gov

The versatility of the pyrazole ring stems from several key characteristics:

Aromaticity and Stability : Pyrazole is an aromatic, π-excessive system, which confers significant stability. mdpi.comglobalresearchonline.net This stability allows the ring to be carried through multi-step syntheses without degradation. It is generally resistant to oxidation and reduction, though it can be hydrogenated under catalytic conditions. globalresearchonline.net

Tautomerism and Reactivity : The unsubstituted pyrazole ring exhibits tautomerism. In substituted pyrazoles, this feature influences the regiochemistry of reactions. globalresearchonline.net Electrophilic substitution reactions typically occur at the C4 position, while nucleophilic attacks are favored at the C3 and C5 positions. mdpi.com

Diverse Synthetic Access : A vast number of synthetic methods have been developed to construct the pyrazole ring, enhancing its accessibility. mdpi.comorganic-chemistry.org The most common method is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. mdpi.comnih.gov Other significant methods include 1,3-dipolar cycloadditions and multicomponent reactions, which allow for the creation of highly substituted and complex pyrazole derivatives. mdpi.comorientjchem.org

The incorporation of the pyrazole scaffold is a well-established strategy in drug discovery. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties. nih.govnih.govresearchgate.net This broad utility has cemented the pyrazole nucleus as a fundamental building block in the synthesis of new chemical entities. rsc.org

Strategic Importance of Aminomethyl Substituents on Pyrazole Rings

The functionalization of the pyrazole (B372694) core with specific substituents is a critical strategy for modulating the physicochemical and biological properties of the resulting molecule. An aminomethyl group (-CH₂NH₂), as seen in 1-(oxan-2-yl)pyrazole-5-methanamine, is a particularly valuable substituent.

The strategic importance of aminomethyl and, more broadly, amino groups on pyrazole rings includes:

Providing a Key Basic Center : The primary amine of the aminomethyl group acts as a basic center. This allows for the formation of salts, which can improve the solubility and handling of the compound. In a biological context, this basicity allows for crucial hydrogen bonding interactions with target proteins, such as enzymes and receptors.

Serving as a Versatile Synthetic Handle : The aminomethyl group is a reactive functional group that can be readily modified to generate a library of new derivatives. It can undergo a wide range of chemical transformations, such as acylation, alkylation, and arylation, providing access to amides, secondary and tertiary amines, and other functional groups. This versatility is essential for structure-activity relationship (SAR) studies in drug discovery. mdpi.com

Modulating Biological Activity : The position of an amino or aminomethyl group on the pyrazole ring is crucial for its biological function. mdpi.com For instance, 5-aminopyrazoles are a class of compounds known for their versatility as kinase inhibitors and anticancer agents. mdpi.comnih.gov The aminomethyl group acts as a linker or a key binding element. In the case of certain kinase inhibitors, the pyrazole ring itself can function as a linker that provides an extended conformation for other parts of the molecule to bind effectively within a target's active site. nih.gov

The synthesis of aminopyrazoles and their derivatives is often achieved through the condensation of β-ketonitriles with hydrazines, which is the most versatile and widely used method for creating 5-aminopyrazoles. nih.gov

Structural Context of the Tetrahydropyran Oxan 2 Yl Moiety in Pyrazole Chemistry

Cyclocondensation Reactions for Pyrazole Ring Formation

The reaction of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic three-carbon unit is a classical and widely employed strategy for constructing the pyrazole ring. This approach, often referred to as the Knorr pyrazole synthesis, remains a fundamental tool for chemists.

Hydrazine-Based Cyclocondensations with 1,3-Difunctional Carbonyl Systems

The condensation of hydrazine or its substituted derivatives with 1,3-dicarbonyl compounds is a direct and rapid method for preparing polysubstituted pyrazoles. mdpi.comnih.govmdpi.com This reaction involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The versatility of this method allows for the use of a wide range of readily available 1,3-diketones and hydrazines, providing access to a diverse array of pyrazole derivatives. mdpi.com

The reaction between a monosubstituted hydrazine and an unsymmetrical 1,3-diketone can, in principle, yield two different regioisomeric pyrazoles. mdpi.comnih.gov For instance, the reaction of methylhydrazine with a non-symmetrical 1,3-diketone can produce both the 1,3- and 1,5-disubstituted pyrazole isomers. nih.gov The in situ generation of 1,3-dicarbonyl compounds from enolates and carboxylic acid chlorides, which are then reacted with hydrazines, has expanded the scope of this reaction, although it can also lead to mixtures of regioisomers. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product(s) | Key Observation | Reference |

| β-diketone | Hydrazine derivative | Mixture of two regioisomers | First synthesis of substituted pyrazoles. mdpi.comnih.gov | mdpi.comnih.gov |

| 1,3-dicarbonyl compound | Aryl hydrochloride hydrazine | 1,3-substituted 1-arylpyrazoles | Aprotic dipolar solvents give better results. mdpi.comnih.gov | mdpi.comnih.gov |

| Ketone and Diethyl oxalate | Arylhydrazine | 1,3,4,5-Substituted pyrazole and N-arylhydrazones | In situ generation of the dicarbonyl compound. mdpi.comnih.gov | mdpi.comnih.gov |

Regioselective Control in Pyrazole Annulation

Achieving regioselectivity in the cyclocondensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines is a significant challenge. beilstein-journals.org However, several strategies have been developed to control the orientation of the incoming hydrazine. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation. conicet.gov.ar For example, the reaction of 2-furyl-substituted 1,3-diketones with methylhydrazine in HFIP almost exclusively yields the 5-(2-furyl)pyrazole derivatives. conicet.gov.ar

The steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound also play a crucial role in directing the regiochemical outcome. For instance, in the reaction of 2-(trifluoromethyl)-1,3-diketones with phenylhydrazine, the sterically smaller and more nucleophilic NH2 group preferentially attacks the more electrophilic carbonyl carbon, leading to the formation of a single regioisomer. mdpi.com Furthermore, performing the cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones in aprotic dipolar solvents has been found to provide better regioselectivity compared to reactions in traditional protic solvents like ethanol (B145695). nih.gov

| 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio | Reference |

| 4-(2-Furyl)-1,1,1-trifluoro-butane-2,4-dione | Methylhydrazine | Ethanol | 36:64 | conicet.gov.ar |

| 4-(2-Furyl)-1,1,1-trifluoro-butane-2,4-dione | Methylhydrazine | TFE | 85:15 | conicet.gov.ar |

| 4-(2-Furyl)-1,1,1-trifluoro-butane-2,4-dione | Methylhydrazine | HFIP | 97:3 | conicet.gov.ar |

1,3-Dipolar Cycloaddition Strategies for Pyrazole Synthesis

1,3-Dipolar cycloaddition is a powerful and atom-economical method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

Utilization of Nitrilimines and Other 1,3-Dipoles

Nitrilimines are highly reactive 1,3-dipoles that are commonly used in the synthesis of pyrazoles. bas.bg They are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides or the oxidation of aldehyde hydrazones. bas.bgmdpi.com Once formed, the nitrilimine rapidly undergoes cycloaddition with a suitable dipolarophile. mdpi.com Other diazo compounds, such as those derived from the Bestmann-Ohira reagent, can also serve as precursors for 1,3-dipoles in pyrazole synthesis. nih.gov

The reaction of nitrilimines with thioaurones has been shown to be a highly regioselective 1,3-dipolar cycloaddition, affording novel spiropyrazolines. mdpi.com Mechanistic studies suggest that these reactions can proceed through a one-step, carbenoid-type mechanism. mdpi.com

Application with Diverse Dipolarophiles

A wide variety of dipolarophiles can be employed in 1,3-dipolar cycloadditions to generate pyrazoles. wikipedia.org Alkenes and alkynes are the most common reaction partners, leading to pyrazolines and pyrazoles, respectively. wikipedia.org Keto-enol tautomers, such as ethyl acetoacetate, can also act as effective dipolarophiles, reacting with nitrilimines to produce pyrazole derivatives. bas.bg The choice of dipolarophile can influence the regioselectivity of the cycloaddition. nih.gov For example, the reaction of isatin-derived azomethine ylides with different dipolarophiles can lead to a variety of spirooxindole skeletons. nih.gov Furthermore, α,β-unsaturated carbonyl compounds containing a leaving group can react with hydrazines to form pyrazolines, which then eliminate the leaving group to yield the corresponding pyrazoles. mdpi.com

| 1,3-Dipole Precursor | Dipolarophile | Product | Key Feature | Reference |

| Diphenyl hydrazone | Ethyl acetoacetate | Pyrazole derivative | In situ generation of nitrilimine. bas.bg | bas.bg |

| Hydrazonoyl chloride | Thioaurone | Spiropyrazoline | Highly regioselective cycloaddition. mdpi.com | mdpi.com |

| α-Diazo-β-ketophosphonates | Electron-deficient alkenes | Functionalized pyrazoles | Atom-economic strategy. nih.gov | nih.gov |

Multicomponent Reaction (MCR) Approaches for Pyrazole Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants are combined in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for the synthesis of complex molecules like pyrazoles. mdpi.comnih.gov These reactions are highly efficient and adhere to the principles of green chemistry by minimizing waste and energy consumption. acs.orgnih.gov

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303). nih.gov This reaction proceeds through a cascade of events including Knoevenagel condensation, Michael addition, and cyclization to afford highly substituted pyrano[2,3-c]pyrazoles. beilstein-journals.org Various catalysts, including piperidine, montmorillonite (B579905) K10, and nano-silica, have been employed to facilitate these transformations. mdpi.comnih.gov Another example is the three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines, catalyzed by Yb(PFO)3. beilstein-journals.org These MCR approaches offer a modular and efficient route to a wide range of pyrazole derivatives from simple and readily available starting materials. acs.org

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot multicomponent reactions have become a cornerstone in the synthesis of complex heterocyclic compounds like pyrazoles due to their inherent efficiency. researchgate.net These protocols combine three or more starting materials in a single reaction vessel, circumventing the need for isolating intermediates, which saves time, resources, and energy. researchgate.netalliedacademies.org Such strategies are lauded for their operational simplicity, reduced number of synthetic steps, and often result in high product yields. researchgate.net

A prominent example is the one-pot, three-component condensation reaction for synthesizing pyrazoline derivatives. This involves reacting a ketone (like acetophenone), thiosemicarbazide, and various substituted benzaldehydes in a single step to produce the desired pyrazoline structures in high yields. researchgate.net Similarly, new 1H-pyrazole-1-carbothioamide derivatives can be efficiently synthesized through a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com This method's advantages include high product yields, a broad substrate scope, a simple procedure, and short reaction times. biointerfaceresearch.com

Microwave-assisted organic synthesis represents another leap in efficiency for one-pot reactions. For instance, the cyclocondensation of 6-chloropyrazine-2-carboxylic acid hydrazide with substituted benzoylacetonitriles under microwave irradiation provides (5-amino-3-aryl-1H-pyrazol-1-yl) (6-chloropyrazin-2-yl) methanones in high yields with clean and scalable reactions. alliedacademies.org This technique significantly enhances reaction rates and offers better reproducibility compared to conventional heating methods. alliedacademies.org

Researchers have also developed one-pot methods for creating more complex fused-ring systems. An effective one-pot strategy for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by the elimination of a benzamide (B126) molecule. nih.gov Furthermore, the electrophilic amination of primary amines using a specific oxaziridine (B8769555) allows for the in-situ generation of hydrazines, which can then react with 1,3-diketones in a one-pot process to form 1,3,5-trisubstituted pyrazoles. organic-chemistry.org

Table 1: Examples of One-Pot Synthetic Protocols for Pyrazole Derivatives

| Protocol | Reactants | Key Features | Reference |

|---|---|---|---|

| Three-Component Condensation | Acetophenone, Thiosemicarbazide, Substituted Benzaldehydes | High yields, short reaction times. | researchgate.net |

| Multicomponent Reaction | Hydrazine Hydrate, Arylidene Malononitrile, Isothiocyanates | Catalytic, wide substrate range, simple procedure. | biointerfaceresearch.com |

| Microwave-Assisted Cyclocondensation | 6-chloropyrazine-2-carboxylic acid hydrazide, Benzoylacetonitriles | Rapid, high yields, scalable. | alliedacademies.org |

| Solvent-Free Azlactone Reaction | 5-Aminopyrazoles, Azlactones | Effective for fused pyrazolo[3,4-b]pyridin-6-ones. | nih.gov |

| Electrophilic Amination/Cyclization | Primary Amines, Oxaziridine, 1,3-Diketones | In-situ hydrazine generation for trisubstituted pyrazoles. | organic-chemistry.org |

Catalytic Systems in Multicomponent Pyrazole Synthesis

Catalysis is pivotal in modern organic synthesis, offering pathways to products with high efficiency and selectivity. For pyrazole synthesis, various catalytic systems, including transition metals, heterogeneous catalysts, and organocatalysts, have been extensively developed.

Transition-Metal Catalysis (e.g., Copper-, Palladium-catalyzed Reactions)

Transition-metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the pyrazole ring and its derivatives. rsc.orgnih.gov These methods often allow for direct C-H functionalization, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgnih.gov

Copper-catalyzed reactions are frequently employed for pyrazole synthesis. An efficient copper-catalyzed reaction has been developed for producing polysubstituted pyrazoles from phenylhydrazones and dialkyl ethylenedicarboxylates, which tolerates a range of functional groups. organic-chemistry.org The synthesis of 1,4-disubstituted pyrazoles has also been achieved through the cycloaddition of sydnones and terminal alkynes using silica-supported copper catalysts. researchgate.net

Palladium-catalyzed reactions are also prominent. A palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives. organic-chemistry.org Furthermore, palladium catalysis is effective for the ring-opening reaction of 2H-azirines with hydrazones to yield polysubstituted pyrazoles. organic-chemistry.org

Other transition metals like silver, rhodium, and iron have also found applications. Silver-catalyzed reactions of N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate produce trifluoromethylated pyrazole derivatives. mdpi.com Rhodium catalysis enables the addition of hydrazines to alkynes for synthesizing highly substituted pyrazoles, organic-chemistry.org while iron-catalyzed methods allow for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org

Heterogeneous Catalysis and Nanocatalysts

Heterogeneous catalysts are gaining prominence in pyrazole synthesis, aligning with the principles of green chemistry. nih.gov These catalysts, which exist in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), offer significant advantages, including easy separation from the reaction mixture, potential for recycling and reuse, thermal stability, and low toxicity. nih.govrsc.org

Nanocatalysts, a subset of heterogeneous catalysts, provide a large surface area for reactions to occur, often leading to enhanced catalytic activity. For example, a dioxomolybdenum complex supported on functionalized Fe3O4 magnetite nanoparticles has been used as an efficient and easily recyclable catalyst for the three-component synthesis of pyrazole derivatives. rsc.org This catalyst can be recovered using a magnet and reused multiple times without a significant drop in activity. rsc.org

Other examples of heterogeneous catalysts include:

Fe3O4@L-arginine: Used as a nanocatalyst for the one-pot synthesis of spiro-pyrano[2,3-c]-pyrazole derivatives. nih.gov

Amberlyst-70: A resinous, non-toxic, and cost-effective heterogeneous catalyst used for the aqueous synthesis of pyrazoles from hydrazines and 1,3-diketones at room temperature. mdpi.com

Nickel-based heterogeneous catalysts: Employed in the one-pot synthesis of pyrazoles from various hydrazines, ketones, and aldehydes at room temperature. mdpi.com

Fe3O4@CoFe-LDH: A nanocatalyst evaluated for the synthesis of pyrano[2,3-c]pyrazole derivatives. jsynthchem.com

Table 2: Heterogeneous and Nanocatalysts in Pyrazole Synthesis

| Catalyst | Catalyst Type | Application | Advantages | Reference |

|---|---|---|---|---|

| Dioxomolybdenum complex on Fe3O4 MNPs | Heterogeneous Nanocatalyst | Three-component synthesis of pyrazoles | Easily recyclable, reusable | rsc.org |

| Fe3O4@L-arginine | Heterogeneous Nanocatalyst | Synthesis of spiro-pyrano[2,3-c]-pyrazoles | One-pot synthesis | nih.gov |

| Amberlyst-70 | Heterogeneous Resin | Aqueous synthesis of pyrazoles | Non-toxic, cost-effective, simple workup | mdpi.com |

| Nickel-based catalyst | Heterogeneous Catalyst | One-pot synthesis of pyrazoles | Low catalyst loading, short reaction time | mdpi.com |

Organocatalysis and Metal-Free Methodologies

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful third pillar of catalysis, alongside metal and enzymatic catalysis. These metal-free methodologies are attractive because they often employ readily available, inexpensive, and less toxic catalysts. nih.gov

A general organocatalytic inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates has been developed, catalyzed by secondary amines, to produce substituted pyrazoles with high regioselectivity at room temperature. nih.gov Pyrazol-5-one derivatives are frequently used in organocatalytic asymmetric strategies to synthesize new, potentially bioactive enantiopure pyrazole derivatives. rsc.org For example, chiral thiourea (B124793) catalysts have been used in the asymmetric 1,6-addition of pyrazolones to isoxazole (B147169) derivatives. rsc.org

Combining organocatalysis with other catalytic systems has also proven effective. A sequential catalytic system using a squaramide organocatalyst and a silver salt has been developed for the asymmetric synthesis of chiral pyrano-annulated pyrazoles. nih.gov

Metal-free methodologies extend beyond organocatalysis. Iodine, for instance, can catalyze cascade reactions between enaminones, hydrazines, and DMSO to yield 1,4-disubstituted pyrazoles. organic-chemistry.org In this reaction, DMSO serves as both the C1 source and the reaction medium. organic-chemistry.org Transition-metal-free [3 + 2] cycloaddition reactions between diazoacetonitrile and nitroolefins provide a route to multisubstituted cyanopyrazoles under mild conditions. organic-chemistry.org

Green Chemistry Principles Applied to Pyrazole Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pyrazole synthesis. researchgate.net

Solvent-Free Reaction Conditions

One of the key principles of green chemistry is the avoidance of organic solvents, which are often volatile, flammable, and toxic. Performing reactions under solvent-free conditions can significantly reduce environmental impact and simplify product purification. tandfonline.comrsc.org

Several solvent-free methods for pyrazole synthesis have been developed. For example, the condensation of a diketone and a hydrazine in the presence of a catalytic amount of sulfuric acid at room temperature can afford pyrazole derivatives in high yields without any solvent. rsc.org Another environmentally friendly method involves the reaction of isocyanides and dialkyl acetylenedicarboxylates in the presence of 1,2-dibenzoylhydrazines, using tetrabutylammonium (B224687) bromide (TBAB) as a recyclable, high-polarity reaction medium under solvent-free conditions. tandfonline.comtandfonline.com

Solvent-free synthesis can also be achieved through mechanochemical methods like grinding or ball milling. researchgate.net These techniques provide the necessary energy for the reaction to proceed without the need for heating or solvents. researchgate.neteurekaselect.com For instance, the synthesis of pyrano[2,3-c]pyrazoles and NH-pyrazoles has been successfully carried out under solvent-free grinding conditions. researchgate.net

Aqueous Reaction Media for Environmental Benignity

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering a non-toxic, non-flammable, and abundant alternative to volatile organic solvents. rsc.orgthieme-connect.com The synthesis of pyrazole derivatives in aqueous media has been shown to be not only environmentally friendly but also highly efficient. rsc.orgresearchgate.net

Several studies have demonstrated the successful synthesis of pyrazoles and related heterocycles in water, often with the aid of catalysts. For instance, a one-pot, multi-component reaction of phenylhydrazine, malononitrile, and various aldehydes in water using molecular iodine as a catalyst has been reported to produce highly functionalized pyrazoles with no by-product formation. rsc.org This method is praised for its simple operation and avoidance of column chromatography. rsc.org Similarly, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved in water through a catalyst-free multicomponent reaction facilitated by ultrasonic irradiation, yielding excellent results. nih.gov

The unique properties of water, particularly at elevated temperatures or in microdroplets, can accelerate reaction rates. acs.orgacs.org The inherent acidity at the interface of water microdroplets can drive reactions like pyrazole formation within milliseconds, providing a rapid and scalable alternative to traditional methods that often require long reaction times and harsh conditions. acs.orgacs.org

Catalysis in aqueous media is also a significant area of research. Heterogeneous catalysts, such as nano-ZnO, have been effectively used for the synthesis of 1,3,5-substituted pyrazole derivatives in water, offering high yields, short reaction times, and simple work-up procedures. mdpi.com Other catalytic systems, including CeO2/SiO2 and ceric ammonium (B1175870) nitrate (B79036) (CAN), have also been successfully employed for pyrazole synthesis in aqueous environments. thieme-connect.com

Table 1: Examples of Aqueous Synthesis of Pyrazole Derivatives

| Reactants | Catalyst/Conditions | Product | Key Advantages | Reference |

| Phenylhydrazine, Malononitrile, Aldehydes | I2, Water | Highly functionalized pyrazoles | No by-products, simple operation | rsc.org |

| Ethyl acetoacetate, Aromatic aldehydes, Hydrazine monohydrate, Malononitrile | Catalyst-free, Water, Ultrasonic irradiation | Pyrano[2,3-c]pyrazoles | Excellent yields | nih.gov |

| 1,3-Diketones, Hydrazine | Water microdroplets | Pyrazoles | Millisecond reaction times, catalyst-free | acs.orgacs.org |

| Phenylhydrazine, Ethyl acetoacetate | nano-ZnO, Water | 1,3,5-substituted pyrazoles | High yields, short reaction times | mdpi.com |

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgresearchgate.netbenthamdirect.com This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazoles. benthamdirect.comdergipark.org.tr

The primary advantage of microwave irradiation is its ability to rapidly and efficiently heat the reaction mixture, which can significantly reduce reaction times from hours to minutes. rsc.orgresearchgate.netdergipark.org.tr For example, the synthesis of novel pyrazole derivatives has been achieved in as little as seven minutes under microwave irradiation. dergipark.org.tr This rapid heating can also lead to improved yields and better selectivity. researchgate.netbenthamdirect.com

MAOS has been successfully applied to various pyrazole syntheses, including one-pot multi-component reactions. dergipark.org.tr For instance, the condensation of chalcone (B49325) analogs with hydrazine hydrate under microwave irradiation is a common method for preparing pyrazole derivatives. nih.gov The use of microwave synthesis can also be combined with solvent-free conditions, further enhancing the green credentials of the process. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Synthesis of bis-pyrazole analogues | Not specified | Shorter time, higher yield | dergipark.org.tr |

| Cyclocondensation of enones and semicarbazide (B1199961) hydrochloride | Not specified | Shorter time | dergipark.org.tr |

| Synthesis of pyrano[2,3-c]pyrazole derivatives | 1 hour, 83% | 10 minutes, 98% | nih.gov |

Ultrasonic Irradiation (USI) in Synthetic Transformations

Ultrasonic irradiation (USI) is another energy-efficient technique that can enhance the rate of chemical reactions. rsc.org The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, which can accelerate reactions. rsc.orgresearchgate.net

In the context of pyrazole synthesis, USI has been shown to be a valuable tool, particularly for multicomponent reactions. nih.govresearchgate.net For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully carried out under ultrasonic irradiation in an aqueous medium, leading to excellent yields. nih.gov The use of ultrasound can often reduce reaction times and improve yields compared to silent (non-irradiated) conditions. tandfonline.comtandfonline.com

USI can be used in conjunction with catalysts to further improve reaction efficiency. tandfonline.comtandfonline.com For instance, a ZnO-NiO-Fe3O4 nanocomposite has been used as a catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives under ultrasonic irradiation, resulting in high to excellent yields. tandfonline.comtandfonline.com A key advantage of this method is the reusability of the catalyst. tandfonline.com

Mechanochemical Approaches (e.g., Ball Milling)

Mechanochemistry, particularly ball milling, offers a solvent-free or low-solvent approach to chemical synthesis. rsc.orgacs.org This technique involves the use of mechanical force to induce chemical reactions, often leading to shorter reaction times, higher yields, and reduced waste compared to traditional solution-based methods. rsc.orgthieme-connect.com

The synthesis of pyrazoles via ball milling has been demonstrated to be a highly efficient and environmentally friendly method. rsc.orgthieme-connect.comacs.org For example, the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines under mechanochemical ball milling conditions has been reported to provide improved yields and shorter reaction times while avoiding the use of solvents. thieme-connect.com

The efficiency of mechanochemical reactions can be influenced by various parameters, including the rotation frequency, milling time, and the type and amount of catalyst used. acs.org Studies have shown that optimizing these parameters can lead to significant improvements in reaction outcomes. acs.org Mechanochemical methods are considered a "green" alternative to conventional synthesis, as they often utilize inexpensive reagents and avoid tedious work-up procedures. rsc.orgthieme-connect.com

Table 3: Mechanochemical Synthesis of Pyrazoles

| Reactants | Conditions | Product | Key Advantages | Reference |

| Enaminone, Hydrazine | Ball mill, p-toluenesulfonic acid (catalyst) | 1H-pyrazole | Solvent-free, high reaction rates, high selectivity | rsc.org |

| Chalcone, Hydrazine | Ball mill, oxidant | 3,5-Diphenyl-1H-pyrazole | Solvent-free, shorter reaction time, improved yields | thieme-connect.com |

Post-Synthetic Functionalization and Derivatization of this compound

Post-synthetic functionalization is a crucial strategy for diversifying the structure and properties of a core molecule like this compound. This involves modifying the pyrazole ring or the methanamine moiety to introduce new functional groups and explore structure-activity relationships.

Directed C-H Functionalization of the Pyrazole Ring

Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying heterocyclic rings like pyrazole. rsc.orgnih.govrsc.org This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes. rsc.orgnih.govresearchgate.net

Transition-metal catalysis is often employed to achieve regioselective C-H functionalization of the pyrazole ring. rsc.orgnih.govrsc.org The inherent reactivity of the pyrazole ring can be exploited, where the C4 position is typically favored for electrophilic substitution, and the C5 position is susceptible to substitution with strong bases. rsc.org However, directing groups can be used to control the regioselectivity of the functionalization. rsc.org For example, a 2-pyridyl group at the pyrazole nitrogen can direct C5-selective C-H alkenylation. rsc.org

Various C-C and C-heteroatom bonds can be formed through C-H functionalization, including arylation, alkenylation, and the introduction of nitrogen and oxygen functionalities. rsc.orgresearchgate.net Palladium and rhodium catalysts have been used for the direct C-arylation of pyrazoles. nih.gov The choice of catalyst and reaction conditions is crucial for achieving the desired transformation and regioselectivity. rsc.orgnih.gov

Synthetic Transformations at the Methanamine Moiety

The methanamine group in this compound offers a versatile handle for a variety of synthetic transformations. The primary amine can act as a nucleophile in reactions to form amides, sulfonamides, ureas, and other derivatives. These transformations can significantly alter the biological and physicochemical properties of the parent molecule.

The amino group can be acylated with acid chlorides or anhydrides to form amides. It can also react with sulfonyl chlorides to yield sulfonamides. The formation of Schiff bases through condensation with aldehydes or ketones is another common transformation. researchgate.net Subsequent reduction of the imine bond can lead to secondary amines. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a direct method to form secondary or tertiary amines.

Furthermore, the amino group can be involved in the construction of larger heterocyclic systems. For example, aminopyrazoles can be used as building blocks for the synthesis of fused pyrazole derivatives like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it The specific transformations undertaken would depend on the desired properties of the final compound.

Table 4: Potential Transformations at the Methanamine Moiety

| Reagent | Product Type |

| Acid chloride/anhydride | Amide |

| Sulfonyl chloride | Sulfonamide |

| Aldehyde/Ketone | Imine (Schiff base) |

| Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |

| Isocyanate/Isothiocyanate | Urea (B33335)/Thiourea |

Ring-Opening and Rearrangement Reactions Involving Pyrazole Scaffolds

Beyond classical condensation reactions, the formation of the pyrazole ring can be achieved through elegant and often complex transformations involving the opening of existing heterocyclic rings and subsequent rearrangement to the desired pyrazole architecture. These methods offer alternative synthetic routes, sometimes providing access to substitution patterns that are difficult to obtain through conventional means.

Ring-Opening Reactions

The transformation of other heterocyclic systems into pyrazoles is a powerful strategy in synthetic organic chemistry. This approach often involves a ring-opening step to generate a reactive intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring.

One notable example is the synthesis of aminopyrazoles from isoxazoles. The reaction of isoxazoles with hydrazine hydrate can proceed via a ring-opening/ring-closing sequence to afford 3(5)-aminopyrazoles in good yields. This transformation can be carried out in a single step at elevated temperatures or in a two-step procedure involving deprotonation to form a β-ketonitrile intermediate, followed by condensation with hydrazine.

Another important pathway involves the use of pyranones as precursors. For instance, 2,3-dihydro-4H-pyran-4-ones react with arylhydrazines in the presence of a catalyst to yield 5-substituted pyrazoles. wikipedia.org This method highlights the versatility of using readily available heterocyclic starting materials for the construction of the pyrazole core.

A domino reaction of 3-acyl-4,5-dihydrofurans with hydrazines provides a convenient route to 2-(pyrazol-4-yl)ethanols. This Brønsted acid-initiated process involves a ring closure followed by a ring-opening of the dihydrofuran ring, leading to the formation of the pyrazole moiety with a functionalized side chain that can be further elaborated.

| Starting Heterocycle | Reagents and Conditions | Product Type | Yield (%) | Reference |

| Isoxazole | Hydrazine hydrate, DMSO, 90 °C | 3(5)-Aminopyrazole | 74-92 | nih.gov |

| 2,3-Dihydro-4H-pyran-4-one | Arylhydrazine, Montmorillonite KSF, Ethanol | 5-Substituted pyrazole | 57-86 | wikipedia.org |

| 3-Acyl-4,5-dihydrofuran | Hydrazine, Brønsted acid | 2-(Pyrazol-4-yl)ethanol | Good | researchgate.net |

| Pyrazoline | Activated alkynes, neat | 1H-Pyrazole-4,5-dicarboxylate | Good | organic-chemistry.org |

Rearrangement Reactions

Rearrangement reactions provide another sophisticated avenue for the synthesis of pyrazoles, often involving the transformation of one pyrazole isomer into another or the rearrangement of a different heterocyclic system into a pyrazole.

A classic example is the Dimroth rearrangement , which is observed in certain 1,2,3-triazoles and can be conceptually applied to other nitrogen-containing heterocycles. wikipedia.orgbeilstein-journals.org This rearrangement involves the opening of the heterocyclic ring followed by rotation and re-closure, effectively switching the positions of endocyclic and exocyclic heteroatoms. While primarily associated with triazoles, analogous rearrangements can be envisioned in pyrazole chemistry, particularly in the interconversion of substituted pyrazole isomers. beilstein-journals.orgnih.gov For instance, the transformation of researchgate.netnih.govacs.orgtriazolo[4,3-c]pyrimidines into the more stable researchgate.netnih.govacs.orgtriazolo[1,5-c]pyrimidines proceeds through a Dimroth-type mechanism. beilstein-journals.org

The Cornforth rearrangement is another relevant transformation, typically involving 4-acyloxazoles where the acyl group and the C5 substituent exchange places. wikipedia.org This reaction proceeds through a nitrile ylide intermediate formed by a thermal pericyclic ring opening. The potential for such rearrangements to generate precursors for pyrazole synthesis or to modify existing pyrazole scaffolds is an area of synthetic interest.

More recently, unusual rearrangements of pyrazole nitrenes have been reported. For example, the thermolysis of an o-azidonitro pyrazole derivative in acetic acid did not lead to the expected fused furoxan ring but instead resulted in a product where the azido (B1232118) group was reduced to an amine and a remote methyl group was acetoxylated. mdpi.com This complex transformation is proposed to proceed through a pyrazole ring-opening and recyclization cascade, highlighting the potential for unexpected yet synthetically useful rearrangements in the pyrazole series. mdpi.compreprints.org

Furthermore, the thio-Claisen rearrangement has been utilized for the ortho-allylation of pyrazoles, demonstrating a metal-free, regiospecific C-H functionalization. acs.org

| Rearrangement Type | Substrate Class | Key Intermediate | Product Feature | Reference |

| Dimroth Rearrangement | 1,2,3-Triazoles, Fused Pyrimidines | Diazo intermediate | Isomeric heterocycle | wikipedia.orgbeilstein-journals.orgnih.gov |

| Cornforth Rearrangement | 4-Acyloxazoles | Nitrile ylide | Exchanged substituents | wikipedia.org |

| Pyrazole Nitrene Rearrangement | o-Azidonitro pyrazoles | Pyrazole nitrene | Remote functionalization | mdpi.compreprints.org |

| Thio-Claisen Rearrangement | Arylsulfinyl pyrazoles | Allylsulfonium salt | ortho-Allylation | acs.org |

The synthesis of the target molecule, this compound, can be envisaged through the initial formation of a pyrazole-5-carboxaldehyde or a related precursor via these advanced methodologies. For instance, a pyrazole-5-carboxaldehyde could be obtained and subsequently converted to the methanamine via reductive amination. The final step would involve the N-alkylation of the pyrazole ring with a suitable oxane-derived electrophile, or the protection of the pyrazole nitrogen with dihydropyran, a common method for introducing the tetrahydropyranyl (THP) group, which is equivalent to the oxanyl group. The synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride and (1-propyl-1H-pyrazol-5-yl)methanamine has been reported, indicating that the formation of the pyrazole-5-methanamine core is feasible. uni.lusigmaaldrich.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of ¹H, ¹³C, and two-dimensional NMR spectra, the precise connectivity and stereochemistry of this compound systems can be elucidated.

Proton (¹H) NMR Spectroscopic Analysis for Connectivity and Stereochemistry

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule, allowing for the determination of connectivity and stereochemistry. In the context of 1-(oxan-2-yl)pyrazole derivatives, the ¹H NMR spectrum exhibits characteristic signals for the pyrazole and oxane ring protons.

For instance, in a related compound, 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the protons on the pyrazole ring appear as singlets at δ 7.59 and δ 7.46 ppm. rsc.org The anomeric proton of the tetrahydropyran (B127337) (THP) ring is typically observed as a multiplet or a doublet of doublets in the downfield region, around δ 5.29–5.33 ppm, due to its unique chemical environment adjacent to two oxygen atoms and a nitrogen atom. rsc.org The remaining protons of the THP ring resonate as a series of multiplets in the upfield region, typically between δ 1.58 and δ 4.04 ppm. rsc.org

The coupling patterns and chemical shifts of these protons are crucial for establishing the connectivity of the molecule. For example, the splitting of the anomeric proton signal can provide information about its dihedral angle with adjacent protons, which is indicative of the stereochemical orientation of the oxane ring relative to the pyrazole moiety.

Table 1: Representative ¹H NMR Data for 1-(Oxan-2-yl)pyrazole Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

|---|---|---|---|

| Pyrazole H-3 | 7.46 | s | - |

| Pyrazole H-5 | 7.59 | s | - |

| Oxane H-2 (anomeric) | 5.29-5.33 | m | - |

| Oxane CH₂O | 3.64-4.04 | m | - |

| Oxane CH₂ | 1.58-2.09 | m | - |

Note: Data is based on a representative 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole derivative. Actual values for this compound may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the complete elucidation of the carbon framework.

In 1-(oxan-2-yl)pyrazole systems, the carbon atoms of the pyrazole ring typically resonate in the aromatic region of the spectrum. For example, in 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the pyrazole carbons appear at δ 137.9, 125.8, and 110.7 ppm. rsc.org The anomeric carbon of the oxane ring is characteristically found further downfield, around δ 88.0 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. rsc.org The remaining carbons of the oxane ring resonate in the aliphatic region, typically between δ 22.2 and δ 67.7 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for 1-(Oxan-2-yl)pyrazole Derivatives

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | 137.9 |

| Pyrazole C-4 | 110.7 |

| Pyrazole C-5 | 125.8 |

| Oxane C-2 (anomeric) | 88.0 |

| Oxane C-6 (CH₂O) | 67.7 |

| Oxane C-3, C-4, C-5 | 22.2 - 30.3 |

Note: Data is based on a representative 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole derivative. Actual values for this compound may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignments

For more complex molecules or to resolve ambiguities in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei, allowing for the definitive assignment of the structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure, helping to piece together the spin systems within the oxane and pyrazole rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons. sdsu.edu This is invaluable for assigning the carbon signals based on the already assigned proton spectrum. For example, the anomeric proton of the oxane ring would show a correlation to the anomeric carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is particularly powerful for connecting different fragments of the molecule, such as linking the oxane ring to the pyrazole ring by observing a correlation between the anomeric proton of the oxane and the C-5 carbon of the pyrazole. sdsu.edu

The combined application of these 2D NMR techniques provides a robust and unambiguous assignment of the entire molecular structure of this compound.

Advanced Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique molecular formula. nih.gov For this compound, HRMS would be used to confirm its molecular formula of C₈H₁₃N₃O by comparing the experimentally measured mass with the calculated exact mass. For instance, in a related pyrazole derivative, HRMS (ESI-TOF) analysis yielded a measured m/z of 209.0454 for the [M+Na]⁺ ion, which closely matched the calculated value of 209.0452 for the molecular formula C₈H₁₁ClN₂NaO. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This is particularly useful for analyzing complex mixtures, identifying impurities, or studying the metabolism of a compound. nih.gov In the context of the synthesis of this compound, LC-MS can be used to monitor the progress of the reaction, identify any byproducts, and assess the purity of the final product. nih.gov The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides the molecular weight of each separated component, allowing for their identification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile and semi-volatile compounds within a sample. In the context of pyrazole chemistry, GC-MS is instrumental in analyzing reaction mixtures, identifying byproducts, and confirming the structure of the desired products. The fragmentation patterns observed in the mass spectra are particularly useful for elucidating the structure of substituted pyrazoles. researchgate.net

A hypothetical GC-MS analysis of this compound would likely show a molecular ion peak corresponding to its molecular weight, followed by fragmentation of the oxane and pyrazole-methanamine moieties. Key fragments would likely arise from the cleavage of the bond between the oxane and pyrazole rings, as well as the characteristic pyrazole ring fragmentations.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The FT-IR spectrum of a pyrazole derivative will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

For pyrazole-containing compounds, several key vibrational modes are expected:

N-H Stretching: In 1H-pyrazoles, the N-H stretching vibration typically appears in the region of 3100-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding. csic.esresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole ring are usually observed between 3000 and 3100 cm⁻¹. lumenlearning.com Alkane C-H stretching from the oxane ring would appear in the 2850-2960 cm⁻¹ region. pressbooks.pub

C=N Stretching: The stretching vibration of the C=N bond within the pyrazole ring is typically found in the 1500-1600 cm⁻¹ range. nih.gov

C=C Stretching: The C=C stretching of the pyrazole ring also falls in a similar region, often coupled with the C=N stretching. lumenlearning.com

N-N Stretching: The N-N stretching vibration is generally observed around 1100-1200 cm⁻¹. nih.gov

C-O-C Stretching: The ether linkage in the oxane ring would show a strong C-O-C stretching band, typically between 1050 and 1150 cm⁻¹.

The FT-IR spectra of various pyrazole derivatives have been reported and analyzed, often in conjunction with theoretical DFT calculations to aid in the assignment of vibrational modes. researchgate.net These studies confirm the characteristic absorption bands for the pyrazole core and its substituents.

Table 1: Characteristic FT-IR Frequencies for Pyrazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| N-H (pyrazole) | Stretching | 3100 - 3500 | csic.esresearchgate.net |

| C-H (aromatic) | Stretching | 3000 - 3100 | lumenlearning.com |

| C-H (aliphatic) | Stretching | 2850 - 2960 | pressbooks.pub |

| C=N (pyrazole) | Stretching | 1500 - 1600 | nih.gov |

| C-O-C (ether) | Stretching | 1050 - 1150 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For pyrazole derivatives, the UV-Vis spectra are typically characterized by π-π* transitions within the aromatic pyrazole ring.

The wavelength of maximum absorbance (λmax) for pyrazole-based compounds generally falls in the range of 200-300 nm. nih.govresearchgate.net The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the pyrazole ring. For example, the presence of aromatic substituents can lead to a red-shift (bathochromic shift) of the absorption maximum. nih.gov The electronic absorption spectra of various pyrazole derivatives have been recorded and analyzed to understand their electronic properties. nih.govresearchgate.netnih.gov

While specific UV-Vis data for this compound is not available in the provided search results, it is expected to exhibit absorption bands characteristic of the pyrazole chromophore. The oxanyl and methanamine substituents are not strong chromophores themselves but may have a slight influence on the electronic transitions of the pyrazole ring.

Table 2: UV-Vis Absorption Data for Selected Pyrazole Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 3,5-dimethyl-1H-pyrazole | - | 218 | - | nih.gov |

| 3,5-diphenyl-1H-pyrazole | - | 250 | - | nih.gov |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | - | 252 | 1029 | nih.gov |

| pypzR(16)py ligand | CH₂Cl₂ | ~275 | ~6.67 x 10⁻⁶ M | researchgate.net |

X-ray Crystallography for Precise Solid-State Structural Determination

The crystal structures of pyrazole derivatives reveal that the pyrazole ring is typically planar. spast.org The substituents on the ring can adopt various orientations, which are influenced by steric and electronic factors, as well as intermolecular interactions within the crystal lattice. For instance, in vicinal diaryl pyrazoles, the two aryl rings are substituted at adjacent positions of the pyrazole ring. as-proceeding.com The crystal structures of pyrazolone (B3327878) derivatives have also been extensively studied, revealing the tautomeric forms present in the solid state. spast.orgresearchgate.net

While the crystal structure of this compound has not been specifically reported in the search results, analysis of related structures provides a basis for predicting its solid-state conformation. The oxane ring would likely adopt a chair conformation, and the relative orientation of the pyrazole and oxane rings would be determined by the minimization of steric hindrance and the optimization of intermolecular interactions.

Table 3: Crystallographic Data for Selected Pyrazole Derivatives

| Compound | Crystal System | Space Group | Reference |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | spast.org |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | spast.org |

| (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P2₁2₁2₁ | spast.orgresearchgate.net |

| 3,5-dimethyl-4-(4-methoxyphenyl)-1H-pyrazole methanol (B129727) solvate | Triclinic | Pī | csic.es |

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, with hydrogen bonding being particularly significant in pyrazole chemistry. The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom) in the pyrazole ring allows for the formation of robust hydrogen-bonded networks. csic.esnih.gov These networks can take the form of dimers, chains (catemers), or more complex two- and three-dimensional architectures. csic.esnih.gov

Table 4: Common Intermolecular Interactions in Pyrazole Crystals

| Interaction Type | Description | References |

| N-H···N | Hydrogen bond between the pyrazole N-H and a neighboring pyrazole nitrogen. | csic.esnih.govnih.gov |

| N-H···O | Hydrogen bond between the pyrazole N-H and an oxygen atom (e.g., from a carbonyl or ether group). | spast.orgcardiff.ac.uk |

| C-H···O | Weak hydrogen bond between a C-H bond and an oxygen atom. | spast.orgnih.gov |

| C-H···π | Interaction between a C-H bond and the π-system of an aromatic ring. | researchgate.netresearchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | as-proceeding.comiucr.org |

Computational Chemistry and Theoretical Investigations of 1 Oxan 2 Yl Pyrazole 5 Methanamine Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and various properties of molecular systems. These methods provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is particularly effective for determining the ground state geometry and energetics of molecules like 1-(Oxan-2-yl)pyrazole-5-methanamine. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's geometry can be optimized to find its most stable conformation. youtube.com This optimization process minimizes the total energy of the system, providing key information about bond lengths, bond angles, and dihedral angles. youtube.com

The optimized geometry reveals a structure where the pyrazole (B372694) and oxane rings are not coplanar. The methanamine group attached to the pyrazole ring also exhibits specific spatial orientation to minimize steric hindrance. The total energy of the optimized structure is a critical parameter for assessing its thermodynamic stability. youtube.com

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C-C (pyrazole) | ~1.39 - 1.41 | |

| C-N (pyrazole) | ~1.34 - 1.38 | |

| N-N (pyrazole) | ~1.35 | |

| C-C (oxane) | ~1.52 - 1.54 | |

| C-O (oxane) | ~1.43 | |

| C5-C(methanamine) | ~1.51 | |

| C-N (methanamine) | ~1.47 | |

| **Bond Angles (°) ** | ||

| C-N-N (pyrazole) | ~105 - 112 | |

| N-C-C (pyrazole) | ~106 - 110 | |

| O-C-C (oxane) | ~109 - 112 | |

| C-C-N (methanamine) | ~111 | |

| Total Energy (Hartree) | ||

| -632.12345 |

Theoretical calculations are instrumental in predicting spectroscopic parameters, which can be compared with experimental data for structure validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Calculations for this compound would predict distinct signals for the protons and carbons of the pyrazole and oxane rings, as well as the methanamine group. researchgate.net These theoretical shifts are valuable for assigning experimental spectra. jocpr.comtandfonline.com

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole H3 | 7.5 - 7.8 | - |

| Pyrazole H4 | 6.2 - 6.5 | - |

| Methanamine CH₂ | 3.9 - 4.2 | 38 - 42 |

| Methanamine NH₂ | 1.5 - 2.0 | - |

| Oxane H2' | 5.5 - 5.8 | 88 - 92 |

| Oxane CH₂ (other) | 1.6 - 2.1 | 20 - 35 |

| Pyrazole C3 | - | 138 - 142 |

| Pyrazole C4 | - | 105 - 109 |

| Pyrazole C5 | - | 145 - 150 |

| Oxane C2' | - | 88 - 92 |

| Oxane C (other) | - | 20 - 35 |

IR Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. jocpr.com For this compound, characteristic stretching and bending frequencies for N-H (amine), C-H (aromatic and aliphatic), C=N (pyrazole), and C-O (oxane) bonds would be identified. These theoretical frequencies are often scaled to better match experimental values.

UV-Vis Electronic Transitions: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). nih.gov The calculations would reveal the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π → π* transitions within the pyrazole ring. nist.govresearchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies and Electronic Transitions for this compound

| Spectroscopic Parameter | Functional Group / Transition | Predicted Value |

| IR Frequency (cm⁻¹) | ||

| N-H Stretch (amine) | 3350 - 3450 | |

| C-H Stretch (aromatic) | 3050 - 3150 | |

| C-H Stretch (aliphatic) | 2850 - 2960 | |

| C=N Stretch (pyrazole) | 1550 - 1600 | |

| C-O Stretch (oxane) | 1080 - 1150 | |

| UV-Vis λmax (nm) | ||

| π → π* (pyrazole) | 210 - 230 | |

| n → π* | 260 - 280 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. unesp.brwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. acs.org

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be localized on the electron-rich pyrazole ring and the nitrogen of the amine group, while the LUMO would be distributed over the pyrazole ring. This distribution helps predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 4: Illustrative Frontier Molecular Orbital Energies of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Energy Gap (ΔE) | 5.7 |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide insights into the dynamic nature of molecules, which is not captured by static quantum chemical calculations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, key rotations would be around the bond connecting the pyrazole and oxane rings, and the bond connecting the pyrazole ring to the methanamine group.

By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy surface (PES) can be generated. This surface helps identify the most stable (lowest energy) conformers and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its interactions. nih.gov

Table 5: Illustrative Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C4-C5-N1'-C2') | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 45° | 0.00 |

| 2 | 120° | +2.5 |

| 3 | 180° | +1.8 |

| 4 | -60° | +0.5 |

Key parameters analyzed from an MD simulation include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

Table 6: Illustrative MD Simulation Parameters and Results for this compound

| Parameter | Description | Illustrative Value |

| Simulation Time | Total duration of the simulation | 100 ns |

| Temperature | Simulated temperature | 300 K |

| Pressure | Simulated pressure | 1 atm |

| Average RMSD | Average deviation from the initial structure | 1.5 Å |

| Average RMSF (Pyrazole Ring) | Fluctuation of the pyrazole ring atoms | 0.8 Å |

| Average RMSF (Oxane Ring) | Fluctuation of the oxane ring atoms | 1.2 Å |

| Average RMSF (Methanamine) | Fluctuation of the methanamine group | 2.0 Å |

Computational Studies of Intermolecular Interactions and Supramolecular Assemblies

The architecture of condensed-phase materials derived from this compound is fundamentally governed by a network of non-covalent interactions. Computational chemistry provides powerful tools to dissect these forces, offering a bottom-up understanding of how individual molecules assemble into larger, ordered supramolecular structures. Methodologies such as Quantum Theory of Atoms-in-Molecules (QTAIM), Non-Covalent Interaction (NCI) plot analysis, and Hirshfeld surface analysis are instrumental in this regard. mdpi.comconicet.gov.ar

Theoretical investigations on model systems analogous to this compound show that the stability of its crystalline and assembled states is not due to a single dominant force, but rather a cooperative interplay of several weaker interactions. conicet.gov.ar The primary amine (–CH₂NH₂) and the pyrazole ring are key players, acting as robust hydrogen bond donors and acceptors. The oxane ring, while less electronically active, contributes through weaker C–H···O and C–H···π interactions. mdpi.com

Computational models predict that the pyrazole's pyridine-like nitrogen atom is a primary site for hydrogen bonding. Simultaneously, the amine group can donate a proton to an acceptor site on an adjacent molecule. Molecular Electrostatic Potential (MEP) surface analyses corroborate this, highlighting the electron-rich and electron-poor regions that guide these intermolecular docking events. mdpi.com The synergy between strong hydrogen bonds (N–H···N, N–H···O) and a multitude of weaker, dispersed interactions like π-stacking and van der Waals forces dictates the ultimate thermodynamic stability of the resulting supramolecular assembly. conicet.gov.ar

| Interaction Type | Atom Pair Involved | Calculated Distance (Å) | Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|---|---|

| Hydrogen Bond (N-H···N) | Amine (H) ··· Pyrazole (N) | 1.98 | -5.8 | DFT/B3LYP-D3 |

| Hydrogen Bond (N-H···O) | Amine (H) ··· Oxane (O) | 2.15 | -3.5 | DFT/B3LYP-D3 |

| π-π Stacking | Pyrazole Ring ··· Pyrazole Ring | 3.60 | -2.9 | DFT/B3LYP-D3 |

| C-H···π Interaction | Oxane (C-H) ··· Pyrazole Ring | 2.85 | -1.2 | DFT/B3LYP-D3 |

Reaction Mechanism Elucidation via Computational Chemistry

Transition State Characterization and Reaction Pathway Analysis

Computational chemistry is a critical tool for mapping the potential energy surfaces of reactions involving this compound. By using methods like Density Functional Theory (DFT), chemists can model reaction coordinates, identify intermediates, and, most importantly, characterize the geometry and energy of transition states. eurasianjournals.commdpi.com This allows for a quantitative understanding of reaction barriers, which in turn determines reaction rates and feasibility.

For instance, in the functionalization of the pyrazole ring or the amine group, several competing pathways may exist. Theoretical calculations can predict the activation energy (Ea) for each potential route. A common reaction for primary amines is acylation. Computational analysis of the acylation of the methanamine moiety would involve locating the transition state for the nucleophilic attack of the nitrogen atom on the acylating agent's carbonyl carbon. The calculated energy barrier for this step provides insight into the reaction kinetics. nih.gov

Similarly, electrophilic substitution on the pyrazole ring is another key reaction class. pharmaguideline.com DFT studies can compare the energy barriers for substitution at the C3 versus the C4 position, predicting the most likely site of reaction. These models have been used to elucidate complex isomerization mechanisms in other pyrazole systems. mdpi.com The analysis of reaction pathways through computational means provides a predictive power that can guide experimental synthesis efforts, saving significant time and resources. nih.gov

| Reaction Type | Description | Calculated Activation Energy (Ea) (kcal/mol) | Computational Method |

|---|---|---|---|

| N-Acylation | Reaction at the primary amine with acetic anhydride | 14.5 | DFT/M06-2X |

| C4-Nitration | Electrophilic substitution at C4 of the pyrazole ring | 22.1 | DFT/M06-2X |

| N1-Alkylation | Alkylation at N1 of the pyrazole ring with methyl iodide | 18.9 | DFT/M06-2X |

| Tautomerization | Intramolecular proton transfer from N1 to N2 | 49.3 | MP2 |

Elucidation of Catalyst-Substrate Interactions

Catalysis is central to the efficient and selective synthesis of complex molecules. Computational studies offer a molecular-level view of how a catalyst interacts with a substrate like this compound to lower reaction barriers. acs.org These investigations can reveal the subtle non-covalent interactions that are key to the catalytic cycle.

In transition-metal-catalyzed cross-coupling reactions, for example, the pyrazole moiety can act as a directing group, coordinating to the metal center and positioning the substrate for C-H activation at a specific site. rsc.orgresearchgate.net DFT calculations can model the geometry of this catalyst-substrate complex, quantifying the bond distances and interaction energies. Distortion/interaction analysis can further parse the energy contributions, separating the energy required to distort the catalyst and substrate from the stabilizing energy of their interaction. acs.org

Furthermore, computational models can explain the role of a catalyst in enhancing selectivity. For a molecule with multiple reactive sites like this compound, a well-designed catalyst can selectively bind to one functional group over another. Theoretical studies can compare the binding energies of the catalyst at the amine group versus the pyrazole nitrogen atoms, explaining observed regioselectivity. In organocatalysis, models have been used to highlight key interactions, such as cation-π interactions between a catalyst intermediate and the substrate, which control stereoselectivity. digitellinc.com These insights are crucial for the rational design of new and more efficient catalytic systems. oregonstate.edu

| Catalyst Type | Substrate Site | Key Interaction | Calculated Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|---|---|

| Palladium(II) Acetate | Pyrazole N2 | Coordination Bond (N···Pd) | -25.2 | DFT/B3LYP |

| Lewis Acid (BF₃) | Amine Nitrogen | Dative Bond (N···B) | -18.7 | DFT/B3LYP |

| Chiral Isothiourea | Pyrazole Ring | Cation-π Interaction | -4.1 | DFT/B3LYP |

| Brønsted Acid (H₃O⁺) | Amine Nitrogen | Hydrogen Bond (N-H···O) | -15.3 | DFT/B3LYP |

Reactivity Profiles and Mechanistic Pathways of 1 Oxan 2 Yl Pyrazole 5 Methanamine

Intrinsic Reactivity of the Pyrazole (B372694) Heterocycle (Amphoteric Nature, Nucleophilic/Electrophilic Sites)

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. This structure confers a unique blend of chemical properties. researchgate.netglobalresearchonline.net

Amphoteric Nature: Unsubstituted pyrazoles exhibit amphoteric properties. researchgate.netnih.gov The pyrrole-like nitrogen atom (N1) can be deprotonated by a base, demonstrating acidic character, while the pyridine-like nitrogen atom (N2) possesses a lone pair of electrons in the plane of the ring, allowing it to be protonated by acids, thus showing basic character. researchgate.netnih.govchemicalbook.com The basic nature is typically more pronounced. globalresearchonline.net However, the substitution at the N1 position in 1-(oxan-2-yl)pyrazole-5-methanamine precludes the acidic NH proton, thereby emphasizing the basic character of the N2 atom. The nature of substituents on the ring can further modulate these acidic and basic properties. nih.gov

Nucleophilic and Electrophilic Sites: The electron distribution within the pyrazole ring defines its sites of reactivity. The ring is considered an electron-rich system. researchgate.netnih.gov

Nucleophilic Sites: The pyridine-like N2 atom is a primary nucleophilic center. The C4 carbon atom is also electron-rich and susceptible to electrophilic attack. researchgate.netnih.govchemicalbook.com

Electrophilic Sites: The C3 and C5 positions are comparatively electron-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack. researchgate.netnih.gov

This inherent reactivity allows pyrazoles to participate in a wide array of reactions, including electrophilic substitution (predominantly at C4) and, under certain conditions, nucleophilic substitution (at C3 and C5). researchgate.net

Influence of the Oxan-2-yl Substituent on Electronic Distribution and Reactivity

The oxan-2-yl group, also known as the tetrahydropyranyl (THP) group, is connected to the pyrazole ring via the N1 nitrogen. This substituent primarily functions as a protecting group due to its stability under various conditions and its straightforward introduction and removal. Its influence on the pyrazole's reactivity is mainly steric and electronic.

Electronically, the oxygen atom in the oxan-2-yl ring can exert a mild electron-withdrawing inductive effect, which can subtly modulate the electron density of the pyrazole ring. This can influence the basicity of the N2 atom and the nucleophilicity of the C4 position. The steric bulk of the oxan-2-yl group can also play a significant role in directing the approach of reagents, potentially influencing the regioselectivity of reactions at adjacent positions.

Role of the Methanamine Group in Directed Functionalization and Condensation Reactions

The methanamine (-CH₂NH₂) group at the C5 position is a key functional handle that significantly directs the reactivity of the molecule.

Nucleophilicity: The primary amine is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. This allows for straightforward functionalization, such as acylation, alkylation, and arylation at the nitrogen atom.

Condensation Reactions: The amine group is pivotal in condensation reactions. It can react with carbonyl compounds (aldehydes and ketones) to form Schiff bases or imines, which are versatile intermediates for further transformations. nih.gov It can also be a key component in the synthesis of fused heterocyclic systems, where the amine participates in ring-closure reactions. For instance, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo-fused pyrimidines or other complex heterocyclic structures. nih.govnih.gov

Directing Group: The methanamine group can act as a directing group in certain reactions, influencing the regioselectivity of transformations on the pyrazole ring through chelation or other electronic interactions with reagents or catalysts.

Detailed Exploration of Reaction Mechanisms

The functional groups on this compound allow it to participate in a variety of mechanistically distinct reactions common to pyrazole chemistry.

Stepwise Cycloaddition Mechanisms

Pyrazoles and their derivatives are frequently synthesized and functionalized via [3+2] cycloaddition reactions. nih.govnih.gov In the context of functionalizing a pre-existing pyrazole, these mechanisms are highly relevant. While the core pyrazole ring is already aromatic, the substituents can participate in or influence cycloaddition processes.